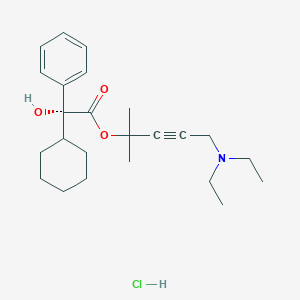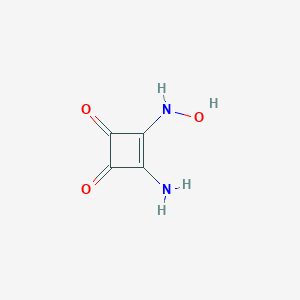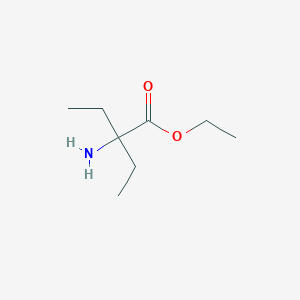
Ethyl 2-amino-2-ethylbutanoate
Descripción general
Descripción
"Ethyl 2-amino-2-ethylbutanoate" is a chemical compound of interest in various synthetic and analytical chemistry fields. Its significance arises from its utility in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of ethyl 2-amino-2-ethylbutanoate involves multiple steps, including the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride with ammonium thiocyanate and ethyl 3-aminobut-2-enoate. This process is characterized by spectroscopic methods such as IR, Raman, NMR, and X-ray diffraction to confirm the structure and purity of the synthesized compound (İ. Koca, et al., 2014).
Molecular Structure Analysis
The molecular structure of ethyl 2-amino-2-ethylbutanoate has been elucidated through various spectroscopic techniques. Theoretical and experimental vibrational spectra, along with geometric parameters like bond lengths and angles, offer insights into the compound's molecular configuration. These studies reveal a good agreement between theoretical models and experimental data, ensuring a comprehensive understanding of its structure (İ. Koca, et al., 2014).
Chemical Reactions and Properties
Ethyl 2-amino-2-ethylbutanoate undergoes various chemical reactions, including hydrogenation and Schiff base formations, exhibiting selectivity based on the catalyst used. This selectivity is pivotal for synthesizing diamines or forming heterocyclic compounds, showcasing its versatility as a synthetic intermediate (Jingyang Zhu, et al., 2005).
Aplicaciones Científicas De Investigación
Synthesis of Psychotropic Compounds : Ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate, synthesized from a similar compound, is used in the synthesis of benzo[h]quinazolines, which have psychotropic activities (Grigoryan et al., 2011).
Heterogeneous Catalysis : Ethyl 2-amino-2-difluoromethyl-4-cyanobutanoate undergoes selective reduction under heterogeneous catalysis to produce a diamine or form heterocycles (Zhu et al., 2005).
Biosynthesis in Fruit Aromas : Ethyl 2-methylbutanoate, a structurally related compound, is a key contributor to fruit aroma, especially in apples. Its biosynthesis was explored using deuterium-labeled substrates (Rowan et al., 1996).
α-Alkylation in Chemical Synthesis : Dilithiated methyl- or ethyl-N-benzoyl-3-aminobutanoates were used for α-alkylation, demonstrating methods to prepare enantiomerically pure 3-aminobutanoic acid derivatives (Seebach & Estermann, 1987).
Crystal Packing Studies : Ethyl (2Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoate, a structurally similar compound, showed N⋯π and O⋯π interactions in crystal packing, which are rare nonhydrogen bonding interactions (Zhang et al., 2011).
Wine Aroma Studies : Ethyl 2-hydroxy-3-methylbutanoate and its enantiomers, structurally related compounds, were studied for their chemical and sensory characteristics in wines (Gammacurta et al., 2018).
Synthesis of Chiral Synthons : Ethyl (R)-4-cyano-3-hydroxybutanoate, a structurally related compound, is an important chiral synthon for pharmaceuticals like atorvastatin. Different synthetic strategies, including enzymatic methods, have been explored for its production (You et al., 2013).
Propiedades
IUPAC Name |
ethyl 2-amino-2-ethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-4-8(9,5-2)7(10)11-6-3/h4-6,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIUIXFNNAURHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)OCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-2-ethylbutanoate | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


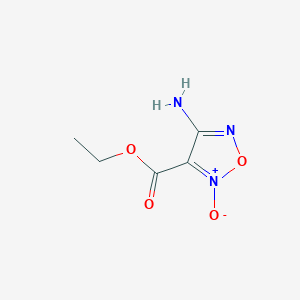
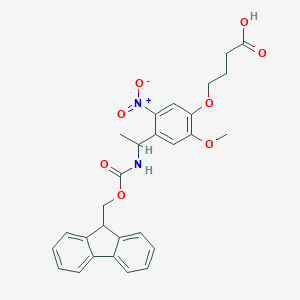

![N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide](/img/structure/B64849.png)
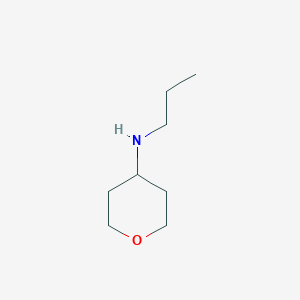
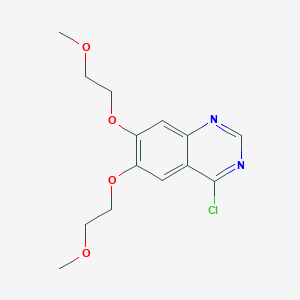
![3-Isopropylfuro[2,3-b]pyridine](/img/structure/B64855.png)
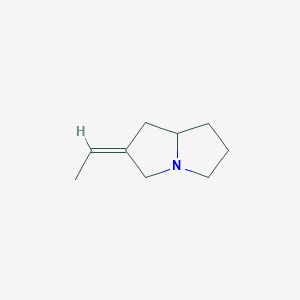
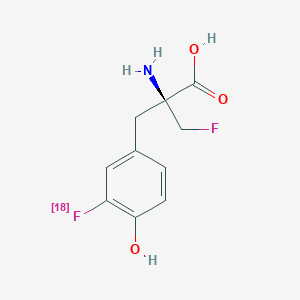
![1-[6-(Benzyloxy)pyridin-3-YL]ethanone](/img/structure/B64862.png)
